昆沙替尼

概述

描述

昆替尼布是一种第二代口服小分子受体酪氨酸激酶抑制剂。它选择性地靶向并抑制 FMS 样酪氨酸激酶 3 (FLT3),这是一种在造血干细胞增殖和存活中起关键作用的蛋白质。 昆替尼布主要用于治疗急性髓性白血病 (AML),特别是患有 FLT3 内部串联重复 (ITD) 突变的患者 .

科学研究应用

化学

在化学领域,昆替尼布作为研究喹啉衍生物的合成和反应性的模型化合物。它也用于开发新的合成方法和反应机理。

生物学

在生物学研究中,昆替尼布用于研究 FLT3 在细胞信号传导和增殖中的作用。它有助于理解各种血液学疾病的分子机制。

医学

昆替尼布在治疗 AML 的临床试验中得到广泛研究,以了解其疗效。它还在研究中用于治疗表现出 FLT3 突变的其他癌症。

工业

在制药行业,昆替尼布用作开发新的 FLT3 抑制剂的先导化合物。它还用作质量控制和监管合规中的参考标准。

作用机制

昆替尼布通过选择性抑制 FLT3 受体酪氨酸激酶发挥作用。这种抑制阻断了促进细胞增殖和存活的下游信号通路。主要分子靶点包括 FLT3-ITD 突变,这种突变在 AML 患者中很常见。 通过抑制这些靶点,昆替尼布诱导凋亡并减少白血病细胞的增殖 .

生化分析

Biochemical Properties

Quizartinib interacts with the FLT3 receptor, a class III receptor tyrosine kinase . It demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3 . FLT3-ITD mutation leads to constitutively active FLT3, resulting in poorer overall survival and higher risk of relapse .

Cellular Effects

Quizartinib has shown antitumor activity in patients with FLT3-ITD-positive newly diagnosed AML . It blocks the action of tyrosine kinases, the proteins responsible for the body producing large numbers of abnormal bone marrow cells that do not mature to become healthy cells . By slowing down or stopping the abnormal cells from dividing and growing uncontrollably, quizartinib helps immature cells grow into normal cells .

Molecular Mechanism

Quizartinib is a small molecule inhibitor of the receptor tyrosine kinase FLT3 . It and its major active metabolite AC886 bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity . This binding interaction inhibits the activation of FLT3, thereby blocking the downstream signaling cascades such as STAT5, RAS, MEK, and PI3K/AKT pathways .

Temporal Effects in Laboratory Settings

Quizartinib has shown promising activity in refractory/relapsed acute myeloid leukemia patients in a Phase 1 and a Phase 2 study . One of the concerns with quizartinib is QTc prolongation. This effect was observed in patients throughout the drug’s development, but fortunately, grade 3 QTc prolongation was rare, and serious complications such as torsades de pointes and other severe arrhythmias were not seen .

Dosage Effects in Animal Models

In animal reproduction studies, oral administration of quizartinib to pregnant rats during organogenesis resulted in adverse developmental outcomes at maternal exposures approximately 3 times those in patients at the maximum recommended human dose .

Metabolic Pathways

Quizartinib is primarily metabolized via oxidation by CYP3A4/5 and AC886 is formed and metabolized by CYP3A4/5 . Quizartinib was metabolized by multiple biotransformation pathways, including oxidation, reduction, dealkylation, deamination, and hydrolysis, and by combinations of these pathways .

Transport and Distribution

Quizartinib is extensively metabolized, with the metabolites excreted primarily in feces, suggesting hepatobiliary excretion of radioactivity, non-biliary excretion into the gastrointestinal tract, or metabolism within the gastrointestinal tract . The volume of distribution at steady state in healthy subjects was estimated to be 275 L (17%) .

Subcellular Localization

Quizartinib mainly localizes to the Golgi region in AML cells . It biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . Tyrosine kinase inhibitors, such as quizartinib, markedly decrease FLT3‑ITD retention and increase PM levels of the mutant .

准备方法

合成路线和反应条件

昆替尼布的合成涉及多个步骤,从市售原料开始。关键步骤包括形成核心喹啉结构,然后引入各种官能团以达到所需的生物活性。反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度。

工业生产方法

昆替尼布的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高通量反应器、连续流动工艺和严格的质量控制措施,以确保一致性和符合监管标准。

化学反应分析

反应类型

昆替尼布经历了几种类型的化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。条件通常涉及控制温度、特定 pH 值和使用催化剂来提高反应速率。

主要产品

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生喹啉 N-氧化衍生物,而还原可以产生该化合物的各种氢化形式。

相似化合物的比较

类似化合物

米哚妥林: 另一种用于治疗 AML 的 FLT3 抑制剂。

吉特瑞替尼: 一种第二代 FLT3 抑制剂,具有更广泛的活性谱。

索拉非尼: 一种多激酶抑制剂,也靶向 FLT3。

独特性

昆替尼布因其对 FLT3-ITD 突变的高度选择性而独一无二,这使其在治疗具有这种特定遗传改变的 AML 患者方面特别有效。其口服生物利用度和良好的药代动力学特征也有助于其临床应用。

如果您还有其他问题或需要更多详细信息,请随时提问!

属性

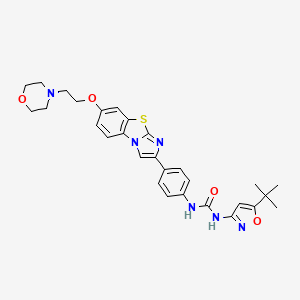

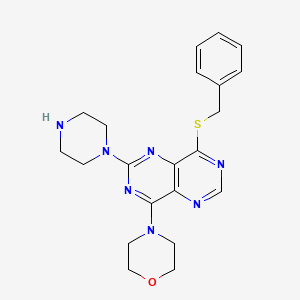

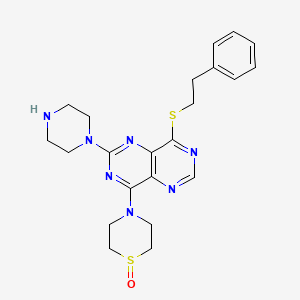

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWXJKQAOSCOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241746 | |

| Record name | Quizartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies. | |

| Record name | Quizartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

950769-58-1 | |

| Record name | Quizartinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950769-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quizartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3,5-Dimethyl-4-[2-(Pyrrolidin-1-Yl)ethoxy]phenyl}-5,7-Dimethoxyquinazolin-4(3h)-One](/img/structure/B1680334.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)

![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)